molecular formula C22H29N3O2 B11381288 N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11381288
M. Wt: 367.5 g/mol
InChI Key: GUQFTDCBYXZGPM-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a cyclohexyl group, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxylated pyrrolidine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The indole moiety is known to interact with serotonin receptors, which could explain some of its biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: Lacks the methyl group on the indole ring.

    N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-hydroxypyrrolidine-3-carboxamide: Features a hydroxyl group instead of a carbonyl group on the pyrrolidine ring.

Uniqueness

The presence of the methyl group on the indole ring and the specific configuration of the pyrrolidine ring in N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide may confer unique binding properties and biological activities compared to its analogs .

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H29N3O2/c1-15-7-8-20-19(11-15)16(13-23-20)9-10-25-14-17(12-21(25)26)22(27)24-18-5-3-2-4-6-18/h7-8,11,13,17-18,23H,2-6,9-10,12,14H2,1H3,(H,24,27)

InChI Key

GUQFTDCBYXZGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4CCCCC4

Origin of Product

United States

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